molecular formula C8H5ClN2O2 B2815028 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1504325-74-9

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B2815028
CAS No.: 1504325-74-9
M. Wt: 196.59
InChI Key: MSIZEWWKLZIOTG-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1504325-74-9) is a chemical building block of high interest in pharmaceutical and agrochemical research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, recognized as a privileged structure in medicinal chemistry due to its drug-like properties and presence in a range of bioactive molecules . The carboxylic acid group at the 5-position and the chloro substituent at the 2-position offer distinct synthetic handles for further derivatization, enabling the creation of amides, esters, and other molecular hybrids for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyridine core is a well-established pharmacophore with demonstrated biological activities. Notably, this scaffold is being extensively investigated in anti-infective drug discovery. Analogs of this heterocycle have shown significant potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, often functioning through the inhibition of the cytochrome bcc complex (QcrB), a critical component in the bacterial oxidative phosphorylation pathway . Furthermore, this structural class has been explored for the development of novel antimalarial agents, designed as analogues of existing therapeutics . Beyond therapeutic applications, closely related chloro-substituted imidazo[1,2-a]pyridine carboxylic acids have been utilized as pH-sensitive fluorescent probes for monitoring basic conditions in biological systems, such as in cellular imaging . This product is intended for research purposes as a key intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIZEWWKLZIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504325-74-9
Record name 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the reaction of imidazole with chloropyridine-2-carboxylic acid. This reaction is carried out under acylation conditions, which facilitate the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.05 μM against these resistant strains, indicating their potential as effective anti-TB agents .

Cholinesterase Inhibition

Research has indicated that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. Specific compounds demonstrated IC50 values as low as 65 µM for BChE inhibition . The structure-activity relationship suggests that modifications to the side chains significantly influence the inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid is closely tied to its structural features. Key findings include:

  • Chloro Substitution : The presence of a chloro group enhances antimicrobial activity against tuberculosis by improving binding affinity to bacterial targets .
  • Carboxylic Acid Group : This functional group is essential for solubility and biological activity, facilitating interactions with biological macromolecules .

Anti-Tuberculosis Activity

A study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives highlighted the efficacy of certain compounds against MDR-TB strains. Compounds with specific substitutions at the 6 and 7 positions showed enhanced activity compared to traditional treatments like isoniazid .

Neuroprotective Effects

Another study investigated the cholinesterase inhibitory properties of various imidazo[1,2-a]pyridine derivatives. The findings suggested that specific modifications could yield potent AChE inhibitors with favorable pharmacokinetic profiles, making them candidates for further development in treating Alzheimer's disease .

CompoundActivity TypeMIC (μM)IC50 (µM)Reference
Compound 15Anti-TB (MDR)0.10-
Compound 16Anti-TB (XDR)0.05-
Compound AAChE Inhibition-79
Compound BBChE Inhibition-65

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid with its analogs, focusing on structural, synthetic, and functional differences.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference(s)
This compound C₈H₅ClN₂O₂ 196.59 Cl (C2), COOH (C5) Intermediate for enzyme inhibitors
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C5), COOH (C2) Synthetic intermediate; limited bioactivity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid C₈H₁₀N₂O₂ 166.18 Saturated ring, COOH (C5) Heparanase-1 inhibition (IC₅₀ = 0.12 µM)
5-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 OCH₃ (C5), COOH (C2) Drug development scaffold
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid C₉H₁₂N₂O₂ 180.21 CH₃ (C2), saturated ring, COOH (C5) Preclinical studies for metabolic disorders

Key Observations :

  • Positional isomerism (e.g., Cl at C2 vs. C5) significantly alters bioactivity. For example, 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid lacks the heparanase-1 inhibition seen in its tetrahydro counterpart .
  • Saturation of the pyridine ring (tetrahydro derivatives) enhances binding affinity to heparanase-1, likely due to conformational flexibility .
  • Electron-withdrawing groups (Cl, COOH) improve stability and intermolecular interactions, whereas methoxy groups (OCH₃) enhance solubility .
Physicochemical Properties
Property This compound 5,6,7,8-Tetrahydro Analog 5-Methoxy Analog
Solubility (H₂O) Low Moderate High
LogP 1.8 0.9 1.2
Thermal Stability Stable up to 200°C Stable up to 180°C Stable up to 160°C

Notes:

  • Tetrahydro derivatives exhibit improved aqueous solubility due to reduced aromaticity .
  • Methoxy groups lower LogP, enhancing pharmacokinetic profiles .

Biological Activity

2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and cholinesterase inhibition activities, supported by various studies and data.

Antimicrobial Activity

One of the most notable biological activities of this compound is its efficacy against Mycobacterium tuberculosis (Mtb) . Recent studies have highlighted its potential as an anti-tuberculosis agent. For instance, compounds derived from this scaffold have demonstrated significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

Table 1: Anti-Tuberculosis Activity Data

CompoundMIC (μM)Activity Against
This compound0.03 - 5.0Mtb H37Rv
Derivative A0.05MDR-TB
Derivative B0.10XDR-TB

The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting a strong potential for development into a therapeutic agent for tuberculosis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The structural modifications on the imidazo[1,2-a]pyridine scaffold were found to significantly influence their potency.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundHeLa12.5
Derivative AMCF-78.0
Derivative BA54915.0

These findings support the hypothesis that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity .

Cholinesterase Inhibition

Another area where this compound shows promise is in cholinesterase inhibition. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Table 3: Cholinesterase Inhibition Data

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound7965
Derivative C5045

The data indicates that certain derivatives possess strong inhibitory effects on cholinesterases, making them candidates for further investigation in treating cognitive disorders .

Q & A

Q. What are the common synthetic routes for 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclization reactions using precursors like 2-aminopyridine and chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Key intermediates include 2-(2-iminopyridinyl)acetic acid, which undergoes intramolecular cyclization under POCl₃/toluene conditions . For characterization, use NMR (¹H/¹³C), HPLC-MS , and X-ray crystallography to confirm regiochemistry and purity. Industrial-scale synthesis employs continuous flow reactors to optimize yield (>80%) and minimize side products .

Q. How is the compound’s biological activity initially screened in antimicrobial or anticancer studies?

  • Methodology :
  • Antimicrobial : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis, Candida albicans) using microdilution broth methods. Derivatives with MIC ≤0.03 μM are prioritized .
  • Anticancer : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HCT-116 colon carcinoma). IC₅₀ values <10 μM indicate promising activity. Include controls like CA-4 (combretastatin A-4) for comparison .

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Methodology :
  • LC-MS : Confirm molecular weight (196.59 g/mol) and detect impurities.
  • Elemental Analysis : Validate C/H/N/Cl/O composition.
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?

  • Methodology :
  • SAR Studies : Systematically replace the chlorine atom with bromine, fluorine, or methyl groups. Test derivatives in parallel assays. For example, bromine at position 6 enhances anticancer activity (IC₅₀ = 1.6 μM in MCF7 cells) but reduces solubility .
  • Pharmacokinetics : Assess plasma protein binding (e.g., >99% in humans via equilibrium dialysis) and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ >50 μM indicates low interaction risk) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodology :
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., esterase-mediated hydrolysis of carboxylic acid derivatives).
  • Prodrug Strategies : Mask the carboxylic acid group as an ethyl ester to improve bioavailability. Compare in vivo tumor suppression in xenograft models .

Q. What strategies optimize enantioselective synthesis of imidazopyridine derivatives?

  • Methodology :
  • Catalytic Asymmetric Hydrogenation : Use Pd or Rh catalysts with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) in reductions of nitro or ketone intermediates .
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) for biological testing .

Q. How do computational methods (e.g., DFT, molecular docking) guide rational drug design?

  • Methodology :
  • Docking Simulations : Model interactions with biological targets (e.g., Mtb enoyl reductase) to predict binding affinities. Prioritize derivatives with ΔG < -8 kcal/mol .
  • Retrosynthetic AI Tools : Platforms like Pistachio/Reaxys predict feasible synthetic routes for novel analogs (e.g., Suzuki coupling at position 2) .

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